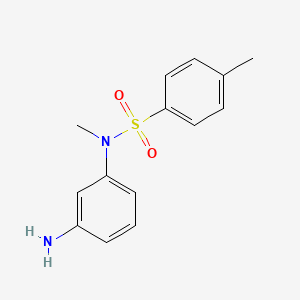
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is an organic compound characterized by its branched hydrocarbon structure. This compound is notable for its unique arrangement of carbon atoms, which includes a heptene backbone with dimethyl substitutions. Such structural features often impart distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable heptene precursor with 2,2-dimethylpropyl groups. This reaction typically requires the presence of a strong base, such as sodium hydride, to deprotonate the heptene and facilitate the nucleophilic attack by the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as palladium or nickel, may also be employed to enhance the efficiency of the alkylation process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylpropane: Shares the dimethylpropyl group but lacks the heptene backbone.
6,6-Dimethylheptane: Similar backbone structure but without the double bond and dimethylpropyl group.
4-Methylhept-4-en-2-one: Contains a similar heptene backbone but with different substituents.
Uniqueness
4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is unique due to its specific combination of a heptene backbone with dimethyl and dimethylpropyl substitutions. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
83810-25-7 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropyl)-6,6-dimethylhept-4-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(15)8-12(9-13(2,3)4)10-14(5,6)7/h9H,8,10H2,1-7H3 |
Clave InChI |
ALQODBSFHNNFLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


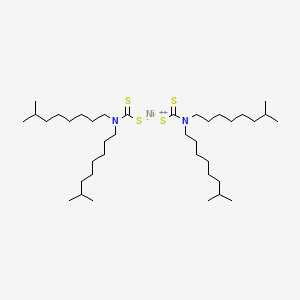

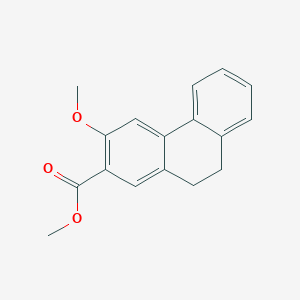

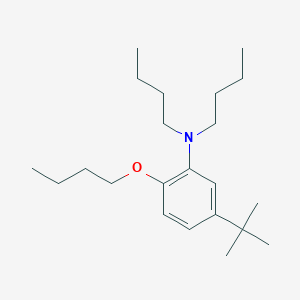
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
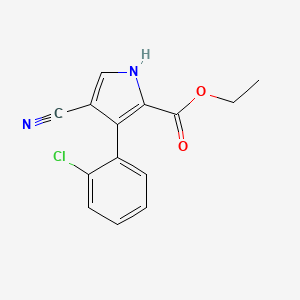
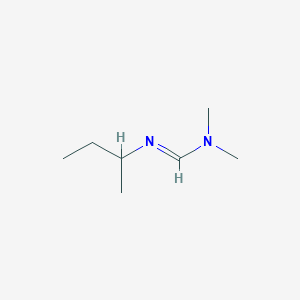
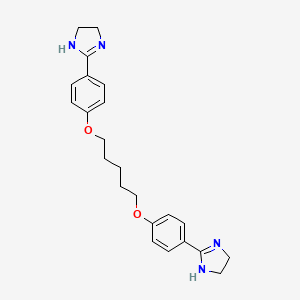

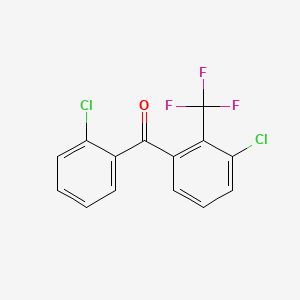

![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
